4-(Ethyl-1-13C)benzoic acid

Catalog No.
S1937948
CAS No.
286367-70-2
M.F
C9H10O2
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethyl-1-13C)benzoic acid

CAS Number

286367-70-2

Product Name

4-(Ethyl-1-13C)benzoic acid

IUPAC Name

4-(113C)ethylbenzoic acid

Molecular Formula

C9H10O2

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1

InChI Key

ZQVKTHRQIXSMGY-VQEHIDDOSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[13CH2]C1=CC=C(C=C1)C(=O)O

4-(Ethyl-1-13C)benzoic acid is a stable, non-radioactive isotopologue of 4-ethylbenzoic acid, a compound relevant in biochemical and environmental research as a metabolite of various xenobiotics, including ethylbenzene. Its primary value is as an internal standard for isotope dilution mass spectrometry (IDMS), a technique that enables highly accurate and precise quantification of the corresponding unlabeled analyte in complex matrices. The single ¹³C label at the C1 position of the ethyl group provides a +1 Da mass shift, which is ideal for distinguishing the standard from the native compound without significantly altering its chemical or chromatographic properties.

Procuring the unlabeled 4-ethylbenzoic acid as a cost-saving substitute is incompatible with isotope dilution mass spectrometry (IDMS), the primary application for this compound. In IDMS, the internal standard must be chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. The unlabeled analog is mass-identical, making it impossible to differentiate from the target analyte and invalidating the quantification. While other labeled standards like deuterated analogs exist, ¹³C-labeled compounds are often preferred as they do not undergo the hydrogen-deuterium exchange that can sometimes compromise results with deuterated standards, ensuring higher analytical stability and accuracy. Using a standard with the label at a different position (e.g., on the carboxyl group) would fail in mechanistic studies designed to trace the specific metabolic fate of the ethyl group.

Optimal for Isotope Dilution Mass Spectrometry (IDMS) with Ideal Mass Shift and Co-elution

Isotope dilution mass spectrometry relies on an internal standard that is chemically identical to the analyte, ensuring it co-elutes perfectly during chromatography and experiences the same matrix effects and ionization efficiency. 4-(Ethyl-1-¹³C)benzoic acid fulfills this, differing from the native compound only by a +1 Da mass increase due to the single ¹³C atom. This contrasts with deuterated standards, which can sometimes exhibit slight chromatographic shifts, or unlabeled standards, which have a zero mass shift and are thus indistinguishable from the analyte.

Evidence DimensionMass Shift & Chromatographic Behavior
Target Compound Data+1 Da mass shift; identical retention time to unlabeled analyte
Comparator Or BaselineUnlabeled 4-ethylbenzoic acid: 0 Da mass shift. Deuterated analogs: Potential for minor retention time shifts.
Quantified DifferenceA distinct, non-interfering mass signal enabling precise quantification.
ConditionsStandard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS protocols.

This enables highly accurate quantification by correcting for sample loss and matrix-induced signal suppression/enhancement, which is critical for reliable data in complex biological or environmental samples.

Superior Analytical Stability Compared to Deuterated Alternatives

While deuterated (²H) compounds are common internal standards, they can be susceptible to back-exchange (H/D exchange) under certain analytical conditions, which can compromise the accuracy of long-term studies or methods involving harsh sample preparation. Carbon-13 labeled standards like 4-(Ethyl-1-¹³C)benzoic acid are chemically robust and do not undergo this exchange. This ensures the isotopic purity and concentration of the standard remain constant throughout the analytical workflow.

Evidence DimensionIsotopic Stability
Target Compound DataNo H/C isotope exchange under typical analytical conditions.
Comparator Or BaselineDeuterated analogs: Potential for H/D exchange, which may compromise quantification.
Quantified DifferenceHigher analytical robustness and data integrity.
ConditionsSample extraction, storage, and analysis, particularly in protic solvents or at non-neutral pH.

For validated methods requiring high reproducibility and long-term stability, the non-exchangeable ¹³C label provides greater confidence in quantitative results over deuterated standards.

High-Purity Precursor for Synthesis of Labeled Metabolites and Derivatives

Benzoic acid and its derivatives are common precursors for the synthesis of more complex molecules, such as active pharmaceutical ingredients or their metabolites. Using a high-purity, position-specifically labeled starting material like 4-(Ethyl-1-¹³C)benzoic acid (typically >99% isotopic purity) ensures that the label is carried through the synthetic route efficiently. This avoids the need for complex purification to separate labeled from unlabeled species in the final product, which is a common issue when starting with lower-purity or mixed-label precursors.

Evidence DimensionPrecursor Suitability & Isotopic Purity
Target Compound DataHigh isotopic enrichment (typically >99 atom % ¹³C) and chemical purity.
Comparator Or BaselineCrude labeled mixtures or lower-purity precursors.
Quantified DifferenceEnsures high isotopic enrichment in the final synthetic product, simplifying purification and characterization.
ConditionsMulti-step organic synthesis of labeled reference compounds.

This saves significant time and resources in the synthesis of custom-labeled standards, ensuring the final product has a well-defined isotopic composition for subsequent quantitative or mechanistic studies.

Quantitative Bioanalysis in Pharmacokinetic and Toxicology Studies

For the precise measurement of 4-ethylbenzoic acid as a metabolite of ethylbenzene or other xenobiotics in biological matrices like plasma, urine, or tissue. The use of this ¹³C-labeled standard in an IDMS workflow corrects for matrix effects and extraction inconsistencies, ensuring accurate concentration data essential for toxicokinetic and metabolic profiling.

Metabolic Pathway Elucidation and Mechanistic Studies

As a tracer to investigate the biotransformation of the ethyl group in metabolic pathways. The specific location of the ¹³C label allows researchers to follow the fate of the benzylic carbon through various enzymatic reactions, providing insights that would be impossible to obtain with unlabeled compounds or compounds labeled at a different position (e.g., the carboxyl carbon).

Reference Standard for Environmental Monitoring

For the quantification of 4-ethylbenzoic acid in environmental samples such as water or soil, where it may be present as a degradation product of industrial chemicals. The robustness of the ¹³C label ensures high stability during sample workup, enabling reliable, low-level detection required for regulatory compliance and environmental fate studies.

XLogP3

2.9

Wikipedia

4-(1-~13~C)Ethylbenzoic acid

Dates

Last modified: 08-16-2023

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